molecular formula C10H8ClIN2O2 B1328052 Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1033463-34-1

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328052
CAS No.: 1033463-34-1
M. Wt: 350.54 g/mol
InChI Key: VMOLSCRXCGGQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLSCRXCGGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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